
H-Arg-Gln-Gly-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-Gln-Gly-Arg-OH is a peptide composed of four amino acids: arginine, glutamine, glycine, and arginine Peptides like this compound play crucial roles in various biological processes due to their ability to interact with proteins and other molecules within the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Gln-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for glycine and the final arginine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. this compound does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.
Substitution: Peptides can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or peracids.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids are present.
Scientific Research Applications
H-Arg-Gln-Gly-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of H-Arg-Gln-Gly-Arg-OH involves its interaction with specific molecular targets, such as proteins and enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Contains additional amino acids and has different biological properties.
Uniqueness: H-Arg-Gln-Gly-Arg-OH is unique due to its specific sequence and the presence of two arginine residues, which can enhance its binding affinity to certain targets. This makes it particularly useful in applications where strong interactions with proteins are required.
Properties
CAS No. |
223474-37-1 |
|---|---|
Molecular Formula |
C19H37N11O6 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H37N11O6/c20-10(3-1-7-26-18(22)23)15(33)30-11(5-6-13(21)31)16(34)28-9-14(32)29-12(17(35)36)4-2-8-27-19(24)25/h10-12H,1-9,20H2,(H2,21,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,22,23,26)(H4,24,25,27)/t10-,11-,12-/m0/s1 |
InChI Key |
LDZAPFDWTRFEBO-SRVKXCTJSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


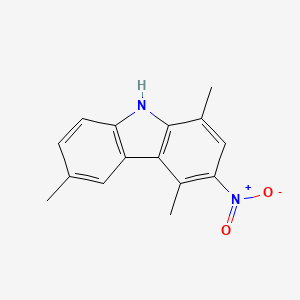
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
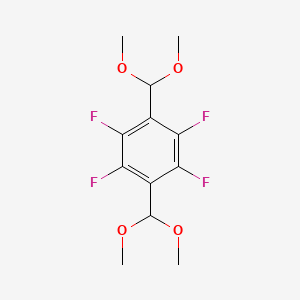
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
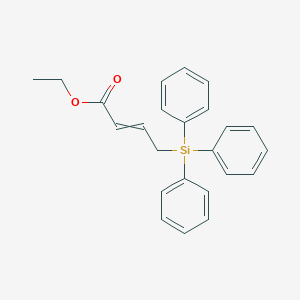
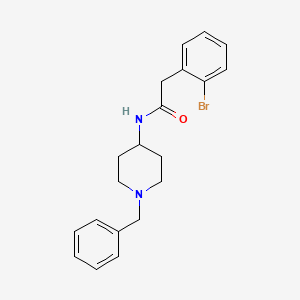
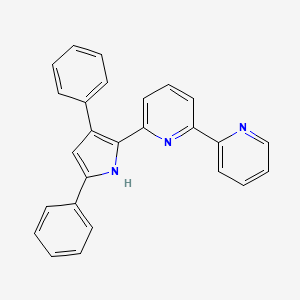
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
